molecular formula C9H5Cl2F3N2O2 B3856398 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide

2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide

Cat. No. B3856398
M. Wt: 301.05 g/mol
InChI Key: KIDAVDOLCTWNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide, also known as DTB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been studied for its biochemical and physiological effects on various organisms. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair and cell death pathways. By inhibiting PARP, 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide may prevent the repair of damaged DNA and induce cell death in cancer cells. 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects on different organisms. In cancer cells, 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has been shown to induce cell death and inhibit tumor growth. In the nervous system, 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has been shown to modulate the activity of ion channels and protect against neuronal damage. 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has also been studied for its potential as an anti-inflammatory agent, although its exact mechanism of action in this regard is not fully understood.

Advantages and Limitations for Lab Experiments

2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit PARP activity. However, there are also some limitations to its use, including its relatively high cost and limited solubility in certain solvents. Additionally, 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood.

Future Directions

There are several potential future directions for research on 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide may also have applications in neurobiology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide and its potential as an anti-inflammatory agent.

Scientific Research Applications

2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has been used in a wide range of scientific research applications, including cancer research, neurobiology, and drug discovery. It has been shown to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. 2,4-dichloro-5-[(trifluoroacetyl)amino]benzamide has also been studied for its potential as an anti-inflammatory agent and as a modulator of ion channels in the nervous system.

properties

IUPAC Name

2,4-dichloro-5-[(2,2,2-trifluoroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3N2O2/c10-4-2-5(11)6(1-3(4)7(15)17)16-8(18)9(12,13)14/h1-2H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDAVDOLCTWNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NC(=O)C(F)(F)F)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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